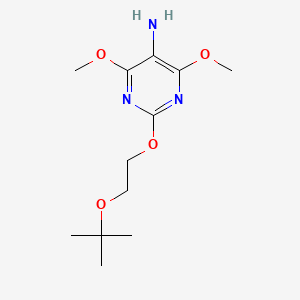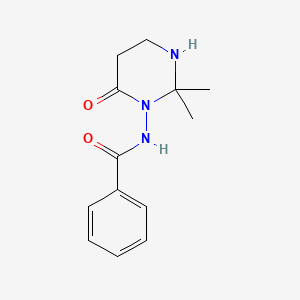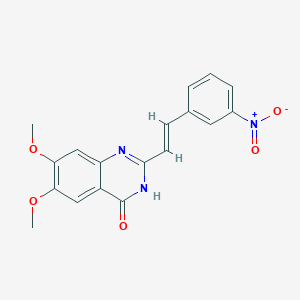
7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine is a complex organic compound with a molecular formula of C20H13ClN6. This compound is notable for its unique structure, which includes a purine base substituted with an imidazole ring and various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting benzil with ammonium acetate and an aldehyde under acidic conditions.
Substitution on the purine ring: The imidazole derivative is then reacted with a chlorinated purine derivative under basic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The purine base can also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.
Purine derivatives: These compounds share the purine base structure and are involved in various biological processes.
Chlorinated organic compounds: These compounds contain chlorine atoms and can undergo similar chemical reactions.
The uniqueness of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine lies in its combined structure of imidazole and purine rings, which gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
916976-70-0 |
|---|---|
Molekularformel |
C22H17ClN6 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
2-chloro-6-(4,5-diphenylimidazol-1-yl)-7-ethylpurine |
InChI |
InChI=1S/C22H17ClN6/c1-2-28-13-25-20-19(28)21(27-22(23)26-20)29-14-24-17(15-9-5-3-6-10-15)18(29)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI-Schlüssel |
XJWMGLZRODABAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1C(=NC(=N2)Cl)N3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)




![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)

